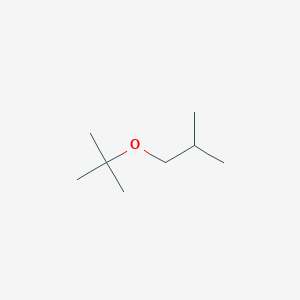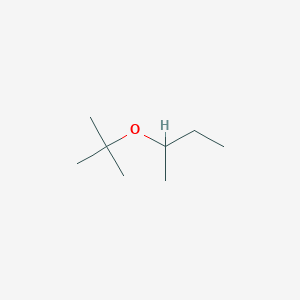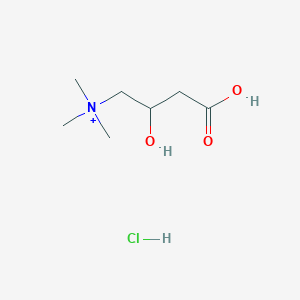
Myrtilline
Vue d'ensemble
Description
La Myrtilline, également connue sous le nom de delphinidine 3-O-glucoside, est une anthocyane, un type de pigment flavonoïde présent dans diverses plantes. Elle est responsable des couleurs rouge, violette et bleue de nombreux fruits et fleurs. La this compound se trouve le plus souvent dans les haricots noirs, les cassis, les myrtilles, les myrtilles américaines, les feuilles de myrtilles et diverses myrtes . Elle est également présente dans la levure et la farine d'avoine .
Applications De Recherche Scientifique
La Myrtilline présente un large éventail d'applications en recherche scientifique :
Biologie : Elle est étudiée pour ses propriétés antioxydantes et son rôle dans la pigmentation des plantes.
Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle se lie aux récepteurs des œstrogènes, présentant une activité phytoestrogénique . Elle inhibe également le récepteur du facteur de croissance épidermique (EGFR) avec une CI50 de 2,37 µM . De plus, les propriétés antioxydantes de la this compound sont attribuées à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif .
Mécanisme D'action
Target of Action
Myrtillin, also known as Delphinidin 3-glucoside, is an anthocyanin . It has been found to have potential anti-prion effects . The primary targets of Myrtillin are the prion proteins, specifically the normal cellular prion protein (PrP^C) and its pathogenic isoform (PrP^Sc) . These proteins play a crucial role in prion diseases, which are protein-based neurodegenerative disorders .
Mode of Action
Myrtillin interacts with its targets by binding to the prion proteins and inhibiting their pathological activity . It has been shown to reduce the levels of Reactive Oxygen Species (ROS) produced due to pathogenic prion infection, through the activation of the Keap1-Nrf2 pathway . This suggests that Myrtillin may exert its effects by modulating oxidative stress responses.
Biochemical Pathways
The key biochemical pathway involved in the action of Myrtillin is the anthocyanin biosynthesis pathway . In this pathway, the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase produces delphinidin 3-(6-p-coumaroyl)glucoside from Myrtillin and p-coumaroyl-CoA . This process is crucial for the production of anthocyanins, which are plant pigments responsible for the red, purple, and blue colors in many fruits and vegetables.
Pharmacokinetics
It is known that anthocyanins, in general, have low bioavailability . This is due to their rapid elimination from the body, mostly through the kidneys and bile
Result of Action
The action of Myrtillin results in several molecular and cellular effects. It has been shown to have strong antioxidant action in prion-affected cells . Additionally, it has been found to increase the percentage of cells in the S/G2/M cycle phase , suggesting a potential role in cell cycle regulation. In a rabbit model of atherosclerosis, Myrtillin was shown to decrease serum lipid levels and down-regulate the mRNA levels of inflammatory markers .
Action Environment
The action of Myrtillin can be influenced by various environmental factors. For instance, the presence of metal ions can lead to the formation of Myrtillin complexes called metalloanthocyanins, which are responsible for the various colors in plants like Hydrangea macrophylla . .
Analyse Biochimique
Biochemical Properties
Myrtillin is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which produces delphinidin 3-(6-p-coumaroyl)glucoside from myrtillin and p-coumaroyl-CoA in the anthocyanin biosynthesis pathway . This interaction highlights myrtillin’s role in the biosynthesis of complex anthocyanin derivatives.
Cellular Effects
Myrtillin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating oxidative stress and inflammation. Myrtillin’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . Additionally, myrtillin can influence gene expression by regulating transcription factors involved in antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, myrtillin exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS). Myrtillin also activates antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing the cell’s ability to neutralize ROS . Furthermore, myrtillin can modulate gene expression by influencing signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myrtillin can change over time. Myrtillin is relatively stable under acidic conditions but can degrade under alkaline conditions or in the presence of light and heat . Long-term studies have shown that myrtillin can maintain its antioxidant properties over extended periods, although its efficacy may decrease due to degradation. In vitro and in vivo studies have demonstrated that myrtillin can provide long-term protection against oxidative stress and inflammation, contributing to improved cellular function and health.
Dosage Effects in Animal Models
The effects of myrtillin vary with different dosages in animal models. At low to moderate doses, myrtillin has been shown to provide significant antioxidant and anti-inflammatory benefits without adverse effects . At high doses, myrtillin may exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at higher doses, indicating that optimal dosing is crucial for maximizing the therapeutic benefits of myrtillin.
Metabolic Pathways
Myrtillin is involved in several metabolic pathways, including the anthocyanin biosynthesis pathway. It interacts with enzymes such as anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which catalyzes the formation of complex anthocyanin derivatives . Myrtillin can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress and inflammation. These interactions highlight the importance of myrtillin in maintaining cellular homeostasis and health.
Transport and Distribution
Myrtillin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Myrtillin’s localization and accumulation within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules. These factors can affect myrtillin’s bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
Myrtillin’s subcellular localization can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, myrtillin can accumulate in the cytoplasm, nucleus, or mitochondria, where it can exert its antioxidant effects and modulate cellular processes. Understanding myrtillin’s subcellular localization is crucial for elucidating its mechanisms of action and therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La Myrtilline peut être synthétisée par acylation enzymatique des anthocyanes de cassis. Ce processus implique l'utilisation d'enzymes pour transférer des groupes acyle aux molécules d'anthocyanes, ce qui améliore leur stabilité et leurs propriétés lipophiles . Les conditions de réaction comprennent généralement une température et un pH contrôlés pour optimiser l'activité enzymatique.
Méthodes de production industrielle
La production industrielle de this compound implique l'extraction de sources naturelles telles que le cassis et la myrtille. Le processus d'extraction comprend des étapes telles que la macération, la filtration et la purification par chromatographie liquide haute performance (CLHP) et spectrométrie de masse (SM) pour l'analyse qualitative et quantitative .
Analyse Des Réactions Chimiques
Types de réactions
La Myrtilline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle peut réagir avec les ellagitanins pendant la maturation du vin rouge, conduisant à la formation de nouveaux pigments .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la this compound comprennent le p-coumaroyl-CoA, qui réagit avec la this compound en présence de l'enzyme anthocyane 3-O-glucoside 6’'-O-hydroxycinnamoyltransférase . Les conditions de réaction impliquent souvent des valeurs de pH modérément acides (4 < pH < 6) pour faciliter la formation de différentes formes de pigments .
Principaux produits
Les principaux produits formés à partir des réactions de la this compound comprennent la delphinidine 3-(6-p-coumaroyl)glucoside et divers pigments hybrides formés pendant le vieillissement du vin .
Comparaison Avec Des Composés Similaires
La Myrtilline est similaire à d'autres anthocyanes telles que la cyanidine et la pélargonidine. elle est unique en raison de son schéma de glycosylation spécifique, qui affecte ses propriétés de couleur et sa stabilité . D'autres composés similaires comprennent la delphinidine et la chrysanthémine, qui contribuent également à la pigmentation des plantes .
Conclusion
La this compound est un composé polyvalent ayant des applications significatives dans divers domaines. Ses propriétés chimiques uniques et ses activités biologiques en font un sujet d'étude précieux en recherche scientifique et en applications industrielles.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028800 | |
| Record name | Mirtillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-38-3, 26984-07-6 | |
| Record name | Delphinidin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirtillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delphinidin monoglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirtillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















